2-(Aminomethyl)-3-ethylpentan-1-ol;hydrochloride
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Overview
Description
The compound is an organic compound consisting of an aminomethyl group and a hydrochloride group attached to a pentanol structure . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-3-ethylpentan-1-ol;hydrochloride” are not available, similar compounds such as 2-(Aminomethyl)pyridine are used as synthesis reagents in the preparation of other compounds . Another study discusses an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan .
Scientific Research Applications
Synthesis and Chemical Applications
- Research has demonstrated the synthesis of L-form amino acids, which are key constituents in toxins, through processes involving hydrochloric acid hydrolysis. This type of synthetic methodology could be analogous to methods used with "2-(Aminomethyl)-3-ethylpentan-1-ol hydrochloride" in the production of bioactive compounds (Shimohigashi et al., 1976).
- Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their anticancer properties. The synthesis and structural characterization of these complexes highlight the potential of amino-acid-derived compounds in medicinal chemistry and drug development (Basu Baul et al., 2009).
Biological and Pharmacological Research
- The development of organomagnesium compounds for potential use in pharmaceuticals has been explored, with specific attention to antimicrobial properties and applications in lubricating oils. Such research underscores the versatility of compounds structurally related to "2-(Aminomethyl)-3-ethylpentan-1-ol hydrochloride" in both industrial and medical fields (Dzhafarov et al., 2010).
Advanced Material Synthesis
- The synthesis of pentanol isomers by engineered microorganisms for use as biofuels showcases the application of compounds like "2-(Aminomethyl)-3-ethylpentan-1-ol hydrochloride" in renewable energy and green chemistry. This research emphasizes the role of metabolic engineering in achieving high production titers of valuable chemical compounds (Cann & Liao, 2009).
Antimicrobial and Antioxidant Studies
- Metal(II) complexes of Schiff base ligands, derived from amino acid analogs, have demonstrated significant antibacterial and antioxidant activities, suggesting potential applications in addressing microbial infections and oxidative stress-related conditions (Ejidike & Ajibade, 2015).
Future Directions
Properties
IUPAC Name |
2-(aminomethyl)-3-ethylpentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-3-7(4-2)8(5-9)6-10;/h7-8,10H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFWAWOSMJEMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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